Home > Products > Screening Compounds P103278 > Vildagliptinboronic acid
Vildagliptinboronic acid - 852331-49-8

Vildagliptinboronic acid

Catalog Number: EVT-1744502
CAS Number: 852331-49-8
Molecular Formula: C16H27BN2O4
Molecular Weight: 322.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vildagliptin is classified as an antidiabetic medication, specifically a DPP-4 inhibitor. Boronic acids are organic compounds containing a boron atom bonded to a carbon atom and are known for their utility in medicinal chemistry, particularly in the development of enzyme inhibitors and in various synthetic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of vildagliptinboronic acid typically involves several key steps:

  1. Preparation of Vildagliptin: Vildagliptin can be synthesized through a multi-step process involving the coupling of specific amino acids and other reagents under controlled conditions.
  2. Boronic Acid Derivative Formation: The introduction of boronic acid functionality can be achieved through reactions such as:
    • Borylation: Utilizing reagents like boron trifluoride or organoboranes to introduce the boron moiety to the vildagliptin scaffold.
    • Boric Acid Coupling: Reacting vildagliptin with boric acid or its derivatives under acidic or basic conditions to form the desired product.

The synthesis requires careful control of reaction conditions (temperature, pH, and solvent) to ensure high yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of vildagliptinboronic acid features:

  • A core structure derived from vildagliptin, which includes a pyrrolidine ring and an amine group.
  • A boronic acid functional group that contributes to its chemical reactivity and potential interactions with biological targets.

The molecular formula can be represented as C17H24BNO2C_{17}H_{24}BNO_2 with specific stereochemistry around the chiral centers influencing its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Vildagliptinboronic acid may participate in various chemical reactions due to its boronic acid functionality:

  1. Reversible Binding: The boronic acid group can form reversible covalent bonds with diols, which may enhance its interaction with biological targets.
  2. Cross-Coupling Reactions: It can be utilized in Suzuki coupling reactions to form more complex organic molecules, expanding its utility in medicinal chemistry.
Mechanism of Action

Process and Data

Vildagliptin functions by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones. These hormones promote insulin secretion in response to meals and decrease glucagon levels, thereby lowering blood glucose levels. The addition of boronic acid may modify this mechanism by enhancing binding affinity or altering pharmacokinetics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Vildagliptinboronic acid has potential applications in:

  • Diabetes Treatment: As an antidiabetic agent, it may offer improved efficacy over existing DPP-4 inhibitors.
  • Drug Development: Its unique structure allows for exploration in drug design, particularly in creating more effective enzyme inhibitors.
  • Research Tool: The compound could serve as a useful probe in biochemical studies related to glucose metabolism and enzyme kinetics.
Synthetic Methodologies and Mechanistic Insights

One-Pot Synthesis Strategies for Boronic Acid Derivatives

One-pot homologation strategies represent a significant advancement in the efficient construction of complex boronic acid derivatives essential for pharmaceuticals like vildagliptinboronic acid. These methodologies enable the sequential transformation of boronic acid precursors without intermediate isolation, enhancing yield and reducing purification steps. A pivotal approach involves the cross-coupling of arylboronic acids with conjunctive reagents like haloaryl BMIDA (N-methyliminodiacetic acid boronic esters) under phase-transfer conditions. This reaction leverages a carefully balanced basic phase to facilitate the formal homologation of sp²-hybridized boronic acids, effectively elongating the carbon skeleton while preserving the reactive boronic moiety [9]. The strategy demonstrates exceptional versatility, allowing the introduction of structurally diverse fragments through Suzuki-Miyaura coupling pathways. This is particularly valuable in medicinal chemistry for generating analogue libraries of target molecules such as bromodomain inhibitors, showcasing its applicability to vildagliptinboronic acid precursor synthesis [9].

The mechanistic sequence involves:

  • Transmetallation: Transfer of the boron-bound aryl group to the palladium catalyst
  • Reductive Elimination: Formation of the new carbon-carbon bond
  • Simultaneous Hydrolysis: Liberation of the free boronic acid functionality from the MIDA ester under mild basic conditions

Table 1: Key Advantages of One-Pot Boronic Acid Homologation

CharacteristicTraditional ApproachOne-Pot Homologation
Step CountMultiple isolation stepsSingle reaction vessel
Overall YieldModerate (cumulative losses)High (minimized handling)
Purification ComplexityHigh after each stepSimplified final purification
Structural DiversityLimited by stepwise complexityBroad (tunable reagents)
ScalabilityChallengingExcellent

Catalytic Roles of Electron-Withdrawing Phenylboronic Acids in Acylation Reactions

Electron-withdrawing substituents profoundly influence the Lewis acidity and catalytic behavior of phenylboronic acids in acylation reactions central to vildagliptinboronic acid synthesis. Fluorinated phenylboronic acids exhibit enhanced Lewis acidity due to the strong inductive effect of fluorine atoms, which withdraw electron density from the boron center. Hammett analysis of 2,6-diarylphenylboronic acids reveals that para-substituted electron-withdrawing groups (e.g., -OCF₃, -CF₃) significantly lower the pKₐ of the boronic acid (pKₐ ~12.47-12.49) compared to electron-donating groups (pKₐ ~12.36 for p-OMe), though the effect is moderated by polar-π interactions and solvation effects [5] [10]. This increased acidity facilitates transition state stabilization in acylation reactions by enhancing electrophilicity at the carbonyl carbon.

In the synthesis of vildagliptinboronic acid intermediates, fluorinated phenylboronic acids act as transient acyl transfer catalysts. The mechanism involves:

  • Boronate Complex Formation: Coordination of the boronic acid with nucleophilic sites (e.g., amine functionalities)
  • Electrophilic Activation: Lewis acid-mediated polarization of carbonyl groups
  • Nucleophilic Attack: Facilitation of amide bond formation through transition-state stabilization
  • Catalyst Regeneration: Hydrolytic release of the boronic acid catalyst

Table 2: Impact of Fluorine Substituents on Boronic Acid Acidity

CompoundSubstituent PositionpKₐRelative Acidity
4-Fluorophenylboronic acidpara8.77Baseline
2,3,4,6-Tetrafluorophenylboronic acidmulti-ortho/meta6.17275× stronger acid
3-(Trifluoromethyl)phenylboronic acidmeta7.907.4× stronger acid
Phenylboronic acidnone8.86Reference

The ortho-fluorine effect is particularly notable due to potential intramolecular B–O–H···F hydrogen bonding, which further stabilizes the tetrahedral boronate anion intermediate during catalytic cycles [10]. This electronic tuning enables efficient acylation of sterically hindered amines like adamantane derivatives in vildagliptinboronic acid routes under milder conditions than conventional catalysts permit [4].

Comparative Analysis of Solid-Phase vs. Liquid-Phase Synthesis Approaches

The synthesis of peptide-like fragments in vildagliptinboronic acid production employs both solid-phase (SPPS) and liquid-phase (LPPS) methodologies, each with distinct advantages and limitations:

Solid-Phase Peptide Synthesis (SPPS) Advantages:

  • Automation Compatibility: Enables programmable synthesis of the prolinonitrile segment with minimal manual intervention, reducing operator error [6] [8]
  • Pseudo-Dilution Effect: The resin-tethered peptide chain minimizes intermolecular side reactions (e.g., dimerization) by creating a spatially separated reaction microenvironment [8]
  • Simplified Purification: Intermediates remain anchored to insoluble resin, allowing thorough washing (≥5 solvent exchanges) to remove excess reagents and byproducts after each coupling/deprotection cycle without isolation [8]
  • High-Fidelity Coupling: Repetitive coupling efficiencies >99.5% achievable using phosphonium/uronium coupling agents (e.g., PyBOP, HATU) in DMF [8]

Limitations of SPPS:

  • Chain Length Constraint: Practical limitation to ≤50 amino acid residues due to cumulative coupling inefficiencies and steric hindrance on resin [6] [8]
  • Resin-Derived Impurities: Cleavage can introduce trityl or Wang resin remnants requiring additional purification steps [6]

Liquid-Phase Peptide Synthesis (LPPS) Advantages:

  • Superior Reaction Monitoring: Real-time analytical tracking (TLC, HPLC, NMR) of solution-phase reactions enables immediate optimization [2] [6]
  • High-Purity Crystallization: Intermediate dipeptides crystallize readily from ethanol/water mixtures, achieving >99.5% purity before chain elongation [2] [6]
  • Scalability: Established for large-scale production (>100 kg batches) of simple peptide segments using conventional reactor systems [2]

Limitations of LPPS:

  • Purification Burden: Each intermediate requires isolation (typically 3-4 crystallizations) with significant yield loss (cumulative yield ~40% for decapeptides) [6]
  • Solvent Consumption: High volumes (≥20 L/kg) of chlorinated solvents needed for extraction [6]

Table 3: Synthesis Approach Selection Guidelines for Vildagliptinboronic Acid Fragments

ParameterSolid-Phase SynthesisLiquid-Phase Synthesis
Optimal Chain LengthShort sequences (<8 residues)Longer chains (>15 residues)
Production ScaleMilligram to gram scaleKilogram to ton scale
Enantiomeric ControlModerate (risk of epimerization during cleavage)High (crystallization purification)
Solvent ConsumptionLow (closed system)High (multiple extractions)
Equipment CostHigh (automated synthesizer)Low (conventional reactors)
Modification FlexibilityLimited (heterogeneous conditions)Broad (homogeneous catalysis)

For vildagliptinboronic acid synthesis, a hybrid approach proves optimal: SPPS constructs the prolinonitrile core, while LPPS synthesizes the adamantane-glycine moiety, with final fragment condensation in solution [6] [8].

Impurity Profiling and Mitigation in Boronic Acid-Mediated Condensation Reactions

Boronic acid-mediated condensation reactions in vildagliptinboronic acid synthesis generate characteristic impurities requiring rigorous control. The primary process-related impurity identified is (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E, ~0.06% in lab batches), formed through incomplete reduction of the imine intermediate during reductive amination [3]. This impurity exhibits instability in aqueous acetonitrile diluents, undergoing cyclodehydration to form the stable octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F) [3]. Structural elucidation via LC/ESI-MSⁿ and 2D NMR (HSQC, HMBC, COSY) confirmed the bicyclic structure of Impurity-F, which arises from intramolecular nucleophilic attack of the pyrrolidine nitrogen on the nitrile carbon followed by hydrolysis [3].

Mitigation strategies include:

  • Reaction Stoichiometry Control: Maintaining adamantane amine: activated ester ratio at 1:1.05 with continuous monitoring prevents imine precursor accumulation [4]
  • Reduction Optimization: Sodium triacetoxyborohydride in dichloromethane/acetic acid (5:1) at -5°C achieves >99% imine conversion while minimizing over-reduction byproducts [4]
  • In Situ Impurity Trapping: Adding 2-mercaptopyridine (0.5 eq) intercepts imino intermediates through rapid Schiff base formation before cyclization occurs [3]
  • Crystallization-Driven Purification: Sequential crystallizations from ethyl acetate/n-heptane selectively exclude Impurity-F due to divergent solubility profiles (Impurity-F solubility >50 mg/mL vs. API <5 mg/mL in n-heptane) [4]

Process parameters critically impact impurity profiles:

  • Temperature: Reactions above 30°C accelerate Impurity-E formation (0.12% vs. 0.04% at 25°C)
  • Solvent Composition: Aqueous acetonitrile (>10% H₂O) promotes Impurity-E degradation to Impurity-F; anhydrous THF suppresses this pathway
  • Catalyst Purity: Palladium catalysts must contain <50 ppm residual chloride to prevent electrophilic chlorination byproducts [4]

Advanced purification techniques include semi-preparative HPLC with ammonium formate (10 mM, pH 4.5)/acetonitrile gradients, effectively isolating Impurity-F for analytical standardization. Design of experiments (DoE) models identified pH (p = 0.002) and boronic acid catalyst concentration (p = 0.01) as statistically significant factors (α = 0.05) controlling Impurity-E levels, enabling robust process design with impurity control ≤0.05% [3] [4].

Table 4: Key Impurities in Vildagliptinboronic Acid Synthesis

Impurity DesignationChemical StructureOrigin MechanismControl Strategy
Impurity-E(2S)-1-[2-[(3-Hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrileIncomplete imine reductionStoichiometry control, low-temperature reduction
Impurity-F(8aS)-3-Hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dioneCyclodehydration of Impurity-EAnhydrous conditions, impurity trapping
Hydrodeboronation ByproductAdamantane derivative without boronProtodeboronation of electron-deficient arylboronic acidMinimize basic conditions, controlled temperature
Dimer ImpurityBis-adamantyl conjugateOver-acylationSlow reagent addition, controlled stoichiometry

Properties

CAS Number

852331-49-8

Product Name

Vildagliptinboronic acid

IUPAC Name

[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid

Molecular Formula

C16H27BN2O4

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1

InChI Key

NFCUDZZBVHLQSU-JFQZXIRVSA-N

SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O

Canonical SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.